molecular formula C22H19N3O B11972378 2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol CAS No. 202130-80-1

2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol

Cat. No.: B11972378
CAS No.: 202130-80-1
M. Wt: 341.4 g/mol
InChI Key: PZRAYFJALQNJSL-UHFFFAOYSA-N
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Description

2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol typically involves the reaction of 4-[(E)-phenyldiazenyl]benzaldehyde with 2-allylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-methoxyphenol
  • **2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-ethoxyphenol

Uniqueness

2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

202130-80-1

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(4-phenyldiazenylphenyl)iminomethyl]-6-prop-2-enylphenol

InChI

InChI=1S/C22H19N3O/c1-2-7-17-8-6-9-18(22(17)26)16-23-19-12-14-21(15-13-19)25-24-20-10-4-3-5-11-20/h2-6,8-16,26H,1,7H2

InChI Key

PZRAYFJALQNJSL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O

Origin of Product

United States

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